molecular formula C11H15N3O B13194451 N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide

N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide

Cat. No.: B13194451
M. Wt: 205.26 g/mol
InChI Key: KBZIEVPUFRNGSL-UHFFFAOYSA-N
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Description

N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group at the 6-position and a cyclobutanecarboxamide moiety. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the aminomethyl group at the 6-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-[6-(Formyl)pyridin-2-YL]cyclobutanecarboxamide.

    Reduction: Formation of N-[6-(Hydroxymethyl)pyridin-2-YL]cyclobutanecarboxamide.

    Substitution: Formation of N-[6-(Substituted)pyridin-2-YL]cyclobutanecarboxamide derivatives.

Scientific Research Applications

N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(Aminomethyl)pyridin-2-YL]benzamide
  • N-[6-(Aminomethyl)pyridin-2-YL]cyclopentanecarboxamide
  • N-[6-(Aminomethyl)pyridin-2-YL]cyclohexanecarboxamide

Uniqueness

N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]cyclobutanecarboxamide

InChI

InChI=1S/C11H15N3O/c12-7-9-5-2-6-10(13-9)14-11(15)8-3-1-4-8/h2,5-6,8H,1,3-4,7,12H2,(H,13,14,15)

InChI Key

KBZIEVPUFRNGSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=N2)CN

Origin of Product

United States

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